Cas no 205526-24-5 (FMOC-L-3,5-Difluorophenylalanine)

FMOC-L-3,5-Difluorophenylalanine is a fluorinated aromatic amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The FMOC (9-fluorenylmethoxycarbonyl) protecting group ensures selective deprotection under mild basic conditions, facilitating efficient peptide chain elongation. The 3,5-difluorophenyl moiety enhances the compound's utility in designing peptides with modified steric and electronic properties, making it valuable for medicinal chemistry and biochemical research. Its high purity and stability under standard synthesis conditions ensure reliable performance. This derivative is particularly useful for introducing fluorinated aromatic side chains, which can influence peptide conformation, binding affinity, and metabolic stability in drug discovery applications.
FMOC-L-3,5-Difluorophenylalanine structure
205526-24-5 structure
商品名:FMOC-L-3,5-Difluorophenylalanine
CAS番号:205526-24-5
MF:C24H19NO4F2
メガワット:423.40876
MDL:MFCD00797579
CID:66720
PubChem ID:2774201

FMOC-L-3,5-Difluorophenylalanine 化学的及び物理的性質

名前と識別子

    • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
    • 3,5-Difluoro-L-Phenylalanine
    • 3,5-Difluoro-N-Fmoc-L-phenylalanine
    • (2S)-3-(3,5-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
    • (S)-N-FMoc-3,5-difluorophenylalanine
    • 3,5-Difluoro-L-phenylalanine, N-FMOC protected
    • 3,5-DIFLUORO-L-PHENYLALANINE,FMOC PROTECTED
    • Fmoc-3,5-difluoro-L-phenylalanine
    • FMOC-L-3,5-DIFLUOROPHE
    • Fmoc-L-3,5-Difluorophenylalanine
    • Fmoc-Phe(3,5-DiF)-OH
    • Fmoc-Phe(3,5-F2)-OH
    • AC-9903
    • (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-(3,5-difluorophenyl)propanoic acid
    • L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-
    • SCHEMBL119542
    • HY-W010927
    • 3,5-Difluoro-L-phenylalanine, N-Fmoc protected (Fmoc-L-Phe(3,5-diF)-OH)
    • EN300-3412077
    • DS-6044
    • A4467
    • (S)-2-(((9H-FLUOREN-9-YL)METHOXY)CARBONYLAMINO)-3-(3,5-DIFLUOROPHENYL)PROPANOIC ACID
    • 205526-24-5
    • Fmoc-Phe(3,5-F2)-OH, >=98.0% (HPLC)
    • AKOS015908102
    • MFCD00797579
    • N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3,5-difluoro-L-phenylalanine
    • S12190
    • DTXSID60378939
    • (2S)-3-(3,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
    • J-013407
    • CS-W011643
    • DB-001158
    • (2S)-3-(3,5-Difluorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
    • FMOC-L-3,5-Difluorophenylalanine
    • MDL: MFCD00797579
    • インチ: InChI=1S/C24H19F2NO4/c25-15-9-14(10-16(26)12-15)11-22(23(28)29)27-24(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,21-22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1
    • InChIKey: UYEQBZISDRNPFC-QFIPXVFZSA-N
    • ほほえんだ: FC1=CC(C[C@@H](C(O)=O)NC(OCC2C3=CC=CC=C3C4=CC=CC=C42)=O)=CC(F)=C1

計算された属性

  • せいみつぶんしりょう: 423.12800
  • どういたいしつりょう: 423.12821441g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 8
  • 複雑さ: 615
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 75.6Ų

じっけんとくせい

  • ふってん: 610.7℃ at 760 mmHg
  • すいようせい: Slightly soluble in water.
  • PSA: 75.63000
  • LogP: 4.89010

FMOC-L-3,5-Difluorophenylalanine セキュリティ情報

  • 危害声明: H413
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険物標識: Xi

FMOC-L-3,5-Difluorophenylalanine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D768606-5g
L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3,5-difluoro-
205526-24-5 95%
5g
$150 2024-06-07
Chemenu
CM220420-10g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
205526-24-5 95%
10g
$*** 2023-03-30
AAPPTec
UFF144-5g
Fmoc-Phe(3,5-diF)-OH
205526-24-5
5g
$430.00 2024-07-19
TRC
F657668-100mg
FMOC-L-3,5-Difluorophenylalanine
205526-24-5
100mg
$ 65.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D94160-5g
Fmoc-Phe(3,5-DiF)-OH
205526-24-5 95%
5g
¥1412.0 2023-09-08
Enamine
EN300-3412077-0.1g
(2S)-3-(3,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
205526-24-5
0.1g
$376.0 2023-09-03
abcr
AB227733-10 g
3,5-Difluoro-L-phenylalanine, N-Fmoc protected (Fmoc-L-Phe(3,5-diF)-OH); .
205526-24-5
10g
€399.00 2023-04-27
Chemenu
CM220420-5g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
205526-24-5 95%
5g
$*** 2023-03-30
Enamine
EN300-3412077-0.25g
(2S)-3-(3,5-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
205526-24-5
0.25g
$393.0 2023-09-03
Chemenu
CM220420-1g
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid
205526-24-5 95%
1g
$*** 2023-03-30

FMOC-L-3,5-Difluorophenylalanine 関連文献

FMOC-L-3,5-Difluorophenylalanineに関する追加情報

FMOC-L-3,5-Difluorophenylalanine (CAS No. 205526-24-5): A Comprehensive Overview

FMOC-L-3,5-Difluorophenylalanine (CAS No. 205526-24-5) is a fluorinated amino acid derivative that has garnered significant attention in the fields of organic chemistry, biochemistry, and pharmacology. This compound is a derivative of phenylalanine, a naturally occurring essential amino acid, with the addition of two fluorine atoms at the 3 and 5 positions of the aromatic ring. The introduction of fluorine atoms introduces unique chemical and biological properties, making it a valuable molecule for various applications.

The FMOC (9-fluorenylmethyloxycarbonyl) protecting group is commonly used in peptide synthesis to protect the amino terminus of amino acids during solid-phase synthesis. This group ensures that the reactive amine group remains inert until it is selectively removed under specific conditions. The combination of FMOC with L-3,5-difluorophenylalanine creates a versatile building block for constructing complex peptides and proteins with precise control over their structure and function.

Recent studies have highlighted the potential of fluorinated amino acids in drug discovery and development. Fluorination can significantly alter the physicochemical properties of molecules, such as increasing lipophilicity, improving metabolic stability, and enhancing bioavailability. These attributes make FMOC-L-3,5-difluorophenylalanine an attractive candidate for designing novel therapeutic agents targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.

In terms of synthesis, FMOC-L-3,5-difluorophenylalanine can be prepared through a multi-step process involving fluorination reactions and peptide coupling techniques. The use of advanced fluorination methods, such as electrophilic fluorination or transition-metal-mediated coupling reactions, has enabled the efficient preparation of this compound with high purity and yield. Researchers have also explored the use of microwave-assisted synthesis and continuous-flow chemistry to optimize the production process further.

The biological activity of FMOC-L-3,5-difluorophenylalanine has been extensively studied in vitro and in vivo models. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain enzymes involved in disease pathways. Additionally, its ability to modulate cellular signaling pathways makes it a promising lead compound for drug development.

From an analytical standpoint, modern analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize FMOC-L-3,5-difluorophenylalanine. These techniques provide detailed insights into its molecular structure, purity, and stability under various conditions.

In conclusion, FMOC-L-3,5-difluorophenylalanine (CAS No. 205526-24-5) is a valuable compound with diverse applications in peptide synthesis and drug discovery. Its unique chemical properties and biological activity make it a subject of ongoing research interest. As advancements in synthetic methods and analytical techniques continue to evolve, the potential for this compound to contribute to innovative therapeutic solutions remains promising.

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